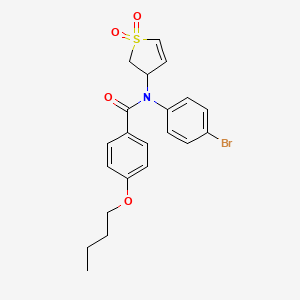

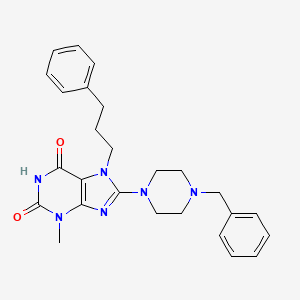

![molecular formula C22H28N2O4S B2544427 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide CAS No. 690644-12-3](/img/structure/B2544427.png)

4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In one study, 4-tert-butylphenyl sulfonyl chloride was reacted with 3-picolylamine in the presence of triethylamine to produce 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide . Another approach to synthesizing benzenesulfonamide derivatives is demonstrated by the preparation of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of sulfonamide chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be quite complex, with the potential for extensive intermolecular interactions. For instance, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed a triclinic space group with significant π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, which could influence the compound's properties and reactivity . These structural features are crucial for understanding the behavior of these molecules in various environments.

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions. An unusual alkyl splitting reaction was observed for 4-acetylamino-N-(3,5-di-tert-butyl-4-hydroxybenzyl)benzenesulfonamide when treated with an alkali solution, leading to the elimination of 2,6-di-tert-butyl-4-methylenecyclohexa-2,5-dienone . This reaction is noteworthy because amides typically resist such transformations, indicating that the tert-butyl groups may play a role in stabilizing the intermediate or transition state leading to the observed product.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structures. The extensive π-π interactions and hydrogen bonding observed in the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide suggest that these compounds may have unique solubility and stability characteristics . Additionally, the bioactivity studies on new sulfonamide derivatives indicate that substituents on the phenyl ring can significantly affect the compounds' cytotoxicity and enzyme inhibition properties, such as their action against carbonic anhydrase . These findings underscore the importance of structural features in determining the biological and chemical behavior of sulfonamide compounds.

Safety And Hazards

The safety and hazards associated with 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not specified in the retrieved sources.

Orientations Futures

The future directions for the use or study of 4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide are not detailed in the retrieved sources.

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

Propriétés

IUPAC Name |

4-tert-butyl-N-[[4-(morpholine-4-carbonyl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-22(2,3)19-8-10-20(11-9-19)29(26,27)23-16-17-4-6-18(7-5-17)21(25)24-12-14-28-15-13-24/h4-11,23H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLKTALCPLLBPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2544357.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2544363.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![(E)-methyl 2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2544366.png)